molecular formula C9H18Cl2N2O2 B13538154 1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride CAS No. 2839157-82-1

1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride

Cat. No.: B13538154
CAS No.: 2839157-82-1
M. Wt: 257.15 g/mol
InChI Key: NGMDXUVHINOXNE-UHFFFAOYSA-N
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Description

1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is a chemical compound that features a piperazine ring attached to a cyclobutane ring, with a carboxylic acid group and two hydrochloride ions

Properties

CAS No.

2839157-82-1

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

1-piperazin-1-ylcyclobutane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c12-8(13)9(2-1-3-9)11-6-4-10-5-7-11;;/h10H,1-7H2,(H,12,13);2*1H

InChI Key

NGMDXUVHINOXNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)N2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride lies in its specific combination of the piperazine and cyclobutane rings, which imparts distinct chemical and biological properties.

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